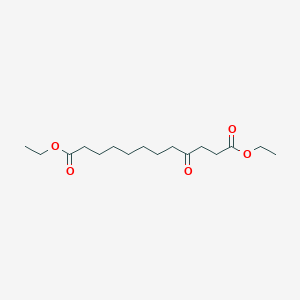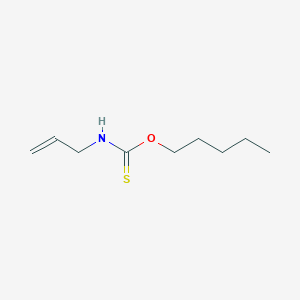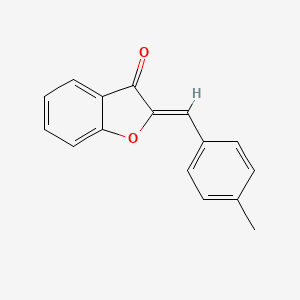
4'-Methyl-aurone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methyl-aurone is a derivative of aurone, a subgroup of flavonoids known for their vibrant pigmentation in plants. Aurones are secondary metabolites that play a crucial role in the coloration of flowers and fruits. Structurally, aurones feature a benzofuranone heterocyclic pattern with a phenyl unit connected through a carbon-carbon exocyclic double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4’-Methyl-aurone can be synthesized through various methods, including:
Oxidative Cyclization: This method involves the oxidative cyclization of 2’-hydroxychalcones using reagents like iodine or thallium trinitrate.
Intramolecular Cyclization: This approach uses 2-aryl-1-salicyloylacetylenes under basic conditions to form the aurone structure.
Condensation Reactions: Benzofuran-3(2H)-ones can be condensed with aromatic aldehydes to produce aurones.
Industrial Production Methods: Industrial production of 4’-Methyl-aurone typically involves scalable synthetic routes such as the oxidative cyclization of 2’-hydroxychalcones, which can be optimized for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Methyl-aurone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydroaurones.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with amines.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroaurones.
Substitution: Formation of halogenated or aminated aurones.
Aplicaciones Científicas De Investigación
4’-Methyl-aurone has diverse applications in scientific research:
Chemistry: Used as a synthetic intermediate in organic synthesis.
Biology: Exhibits biological activities such as anticancer, antioxidant, and antibacterial properties.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
Mecanismo De Acción
The mechanism of action of 4’-Methyl-aurone involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes like tyrosinase, which is involved in melanin synthesis.
Antioxidant Activity: Acts as a free radical scavenger, protecting cells from oxidative stress.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.
Comparación Con Compuestos Similares
4’-Methyl-aurone can be compared with other aurone derivatives and similar flavonoids:
Propiedades
Fórmula molecular |
C16H12O2 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(2Z)-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)10-15-16(17)13-4-2-3-5-14(13)18-15/h2-10H,1H3/b15-10- |
Clave InChI |
GMCTULLKJXDQBT-GDNBJRDFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3O2 |
SMILES canónico |
CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


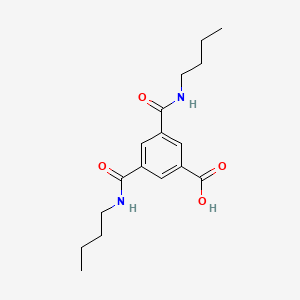

![N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B14352328.png)
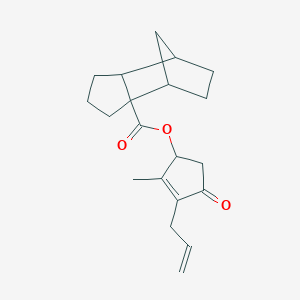
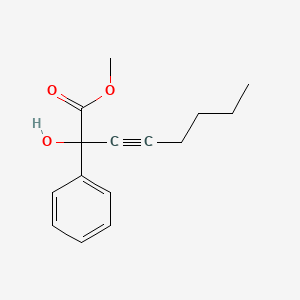
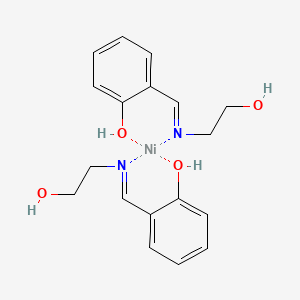

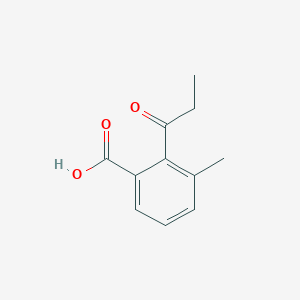

![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)
